Cas no 2168799-17-3 (2-bromopropyl 3-methoxypropanoate)

2-bromopropyl 3-methoxypropanoate 化学的及び物理的性質
名前と識別子
-
- 2-bromopropyl 3-methoxypropanoate
- 2168799-17-3
- EN300-1571137
-
- インチ: 1S/C7H13BrO3/c1-6(8)5-11-7(9)3-4-10-2/h6H,3-5H2,1-2H3
- InChIKey: BCCJNMHWIGVKFV-UHFFFAOYSA-N
- ほほえんだ: BrC(C)COC(CCOC)=O
計算された属性
- せいみつぶんしりょう: 224.00481g/mol
- どういたいしつりょう: 224.00481g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 6
- 複雑さ: 116
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 35.5Ų
2-bromopropyl 3-methoxypropanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1571137-0.25g |
2-bromopropyl 3-methoxypropanoate |
2168799-17-3 | 0.25g |
$670.0 | 2023-06-04 | ||
Enamine | EN300-1571137-0.1g |
2-bromopropyl 3-methoxypropanoate |
2168799-17-3 | 0.1g |
$640.0 | 2023-06-04 | ||
Enamine | EN300-1571137-5000mg |
2-bromopropyl 3-methoxypropanoate |
2168799-17-3 | 5000mg |
$2110.0 | 2023-09-24 | ||
Enamine | EN300-1571137-500mg |
2-bromopropyl 3-methoxypropanoate |
2168799-17-3 | 500mg |
$699.0 | 2023-09-24 | ||
Enamine | EN300-1571137-10.0g |
2-bromopropyl 3-methoxypropanoate |
2168799-17-3 | 10g |
$3131.0 | 2023-06-04 | ||
Enamine | EN300-1571137-50mg |
2-bromopropyl 3-methoxypropanoate |
2168799-17-3 | 50mg |
$612.0 | 2023-09-24 | ||
Enamine | EN300-1571137-2500mg |
2-bromopropyl 3-methoxypropanoate |
2168799-17-3 | 2500mg |
$1428.0 | 2023-09-24 | ||
Enamine | EN300-1571137-0.05g |
2-bromopropyl 3-methoxypropanoate |
2168799-17-3 | 0.05g |
$612.0 | 2023-06-04 | ||
Enamine | EN300-1571137-5.0g |
2-bromopropyl 3-methoxypropanoate |
2168799-17-3 | 5g |
$2110.0 | 2023-06-04 | ||
Enamine | EN300-1571137-1000mg |
2-bromopropyl 3-methoxypropanoate |
2168799-17-3 | 1000mg |
$728.0 | 2023-09-24 |
2-bromopropyl 3-methoxypropanoate 関連文献
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
2-bromopropyl 3-methoxypropanoateに関する追加情報
2-Bromopropyl 3-Methoxypropanoate: A Comprehensive Overview
The compound with CAS No. 2168799-17-3, commonly referred to as 2-bromopropyl 3-methoxypropanoate, is a significant entity in the realm of organic chemistry. This compound is a derivative of propanoic acid, featuring a brominated propyl group and a methoxy substituent on the third carbon. Its structure is defined by the presence of a bromine atom attached to the second carbon of the propyl chain, which is further connected to the ester functional group. The methoxy group on the propanoate moiety adds complexity to its chemical profile, making it an interesting subject for both theoretical and applied research.
Recent advancements in synthetic chemistry have shed light on the potential applications of 2-bromopropyl 3-methoxypropanoate in various fields. One notable area of exploration is its role as an intermediate in the synthesis of bioactive compounds. Researchers have demonstrated that this compound can serve as a versatile building block for constructing complex molecular architectures, particularly in the development of pharmaceutical agents. Its bromine atom facilitates nucleophilic substitution reactions, enabling the incorporation of diverse functional groups into target molecules.
In addition to its synthetic utility, 2-bromopropyl 3-methoxypropanoate has been studied for its potential in polymer chemistry. The compound's ester functionality makes it a candidate for use in polymeric materials, where it can contribute to enhanced mechanical properties or tailored degradation profiles. Recent studies have explored its integration into biodegradable polymers, offering new avenues for sustainable materials science.
The synthesis of 2-bromopropyl 3-methoxypropanoate typically involves multi-step processes that emphasize precision and control over stereochemistry. One common approach entails the bromination of a propyl alcohol derivative, followed by esterification with 3-methoxypropanoic acid. This method ensures high purity and structural integrity, which are critical for downstream applications.
From an analytical perspective, 2-bromopropyl 3-methoxypropanoate has been characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). These analyses provide detailed insights into its molecular structure and reactivity, further underscoring its suitability for various chemical transformations.
In conclusion, 2-bromopropyl 3-methoxypropanoate stands out as a valuable compound in contemporary organic chemistry. Its unique structure and reactivity make it a promising candidate for advancing research in drug discovery, materials science, and beyond. As scientific understanding continues to evolve, this compound is poised to play an increasingly important role in both academic and industrial settings.
2168799-17-3 (2-bromopropyl 3-methoxypropanoate) 関連製品
- 1250544-03-6(3,5-Dichlorophenyl-(2-thienyl)methanol)
- 2104000-59-9((2R)-2-amino-1-cyclopropyl-3,3-dimethylbutan-1-one)
- 868966-48-7(N-(2-fluorophenyl)-2-{3-(thiophen-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide)
- 2228603-02-7(2-methoxy-6-methyl-4-(pyrrolidin-3-yloxy)pyridine)
- 179334-17-9(1-(2,3-difluorobenzyl)piperazine)
- 1169972-73-9(3-tert-butyl-1-1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylurea)
- 2229562-92-7(methyl 2-hydroxy-2-1-(6-methoxypyridin-2-yl)cyclopropylacetate)
- 75825-49-9(2-(Diethylamino)-4-pyrimidinecarbonitrile)
- 920243-53-4(N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide)
- 1466620-51-8(4-(4-ethoxyphenyl)-1,3-oxazolidin-2-one)



